(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide
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Overview
Description
Preparation Methods
The synthetic route for BAY-888 involves the use of a tetrahydro-pyrrolopyridinone scaffold. The compound is synthesized through a series of chemical reactions, including the formation of the pyrrolopyridinone core and subsequent functionalization to achieve the desired inhibitory activity . The exact reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
BAY-888 undergoes various chemical reactions, primarily involving its interaction with the ATP binding pocket of CSNK1A1. The compound exhibits an IC50 value of 1.5 nM towards CSNK1A1 and 5.5 nM towards CSNK1D (casein kinase 1 delta) . The major products formed from these reactions are the inhibited forms of the target kinases, which result in the downstream effects observed in cellular assays.
Scientific Research Applications
It has shown preclinical efficacy in various solid tumor models, including colorectal, gastric, and urothelial cancers . The compound has also been evaluated in murine cell line xenograft models, demonstrating promising results in diffuse large B-cell lymphoma (DLBCL) and other FAM83-high solid tumor models . Additionally, BAY-888 has been used in research to study the role of CSNK1A1 in cellular processes such as cell division, beta-catenin signaling, and TP53 activation .
Mechanism of Action
BAY-888 exerts its effects by binding to the ATP binding pocket of CSNK1A1, thereby inhibiting its kinase activity . This inhibition disrupts multiple cellular processes, including cell division and signaling pathways involved in cancer progression. The compound’s selectivity for CSNK1A1 over other kinases is a key factor in its therapeutic potential .
Comparison with Similar Compounds
BAY-888 is unique in its high selectivity and potency towards CSNK1A1. Similar compounds include BAY-204, which also targets CSNK1A1 with an IC50 value of 2 nM . Other inhibitors of CSNK1A1, such as lenalidomide, have been used in hematologic malignancies but are less effective in solid tumor models . The tetrahydro-pyrrolopyridinone scaffold of BAY-888 distinguishes it from other kinase inhibitors, contributing to its unique binding properties and efficacy .
Properties
Molecular Formula |
C28H26FN5O2 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C28H26FN5O2/c1-17(18-8-10-20(29)11-9-18)27(35)33-23-16-19(12-14-30-23)25-26(31-21-6-4-3-5-7-21)24-22(32-25)13-15-34(2)28(24)36/h3-12,14,16-17,31-32H,13,15H2,1-2H3,(H,30,33,35)/t17-/m0/s1 |
InChI Key |
UYAQWCZWVIFRCN-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)C(=O)NC2=NC=CC(=C2)C3=C(C4=C(N3)CCN(C4=O)C)NC5=CC=CC=C5 |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(=O)NC2=NC=CC(=C2)C3=C(C4=C(N3)CCN(C4=O)C)NC5=CC=CC=C5 |
Origin of Product |
United States |
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